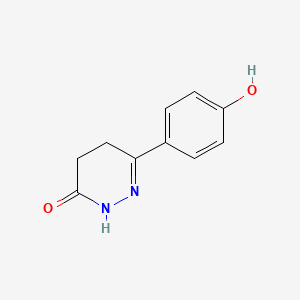
6-(4-hydroxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
Cat. No. B8494191
M. Wt: 190.20 g/mol
InChI Key: FUCSFIGFMXFWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05153210
Procedure details


A mixture of 4,5-dihydro-6-(p-hydroxyphenyl)-3(2H)pyridazinone (0.55 g), chloroacetone (0.32 g) and potassium carbonate (0.4 g), with a catalytic amount of potassium iodide, was stirred and heated under reflux in acetone (60 ml) for 16 hr. The solvent was evaporated and the residue partitioned between water and ethyl acetate. The organic layer was dried (MgSO4) and evaporated to a gum which was purified by chromatography on Silica gel. Elution with methanol-chloroform (4:96) gave 4,5-dihydro-6-(4-acetonyloxyphenyl)-3(2H)-pyridazinone as a pale yellow solid.
Quantity
0.55 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1.Cl[CH2:16][C:17](=[O:19])[CH3:18].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O>[CH2:16]([O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1)[C:17]([CH3:18])=[O:19] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.55 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C=1CCC(NN1)=O
|
|
Name
|
|
|
Quantity
|
0.32 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)=O
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between water and ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a gum which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on Silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with methanol-chloroform (4:96)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)C)OC1=CC=C(C=C1)C=1CCC(NN1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
